molecular formula C7H5F4N B13947109 2-fluoro-N-(trifluoromethyl)aniline

2-fluoro-N-(trifluoromethyl)aniline

Cat. No.: B13947109
M. Wt: 179.11 g/mol
InChI Key: FZVHDLHCFPCYGQ-UHFFFAOYSA-N
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Description

2-fluoro-N-(trifluoromethyl)aniline is a fluorinated aromatic amine with the molecular formula C7H5F4N. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the benzene ring, which imparts unique chemical and physical properties. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms into aniline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group (such as a halogen) on the aromatic ring. This can be achieved using reagents like potassium fluoride or cesium fluoride under appropriate conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination techniques. These methods may involve the use of specialized fluorinating agents and catalysts to ensure high yield and purity. The process conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-fluoro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a building block in the development of pharmaceuticals, particularly those requiring fluorine-containing moieties for enhanced activity and stability.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(trifluoromethyl)aniline is unique due to the combined presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

2-fluoro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5F4N/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4,12H

InChI Key

FZVHDLHCFPCYGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(F)(F)F)F

Origin of Product

United States

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